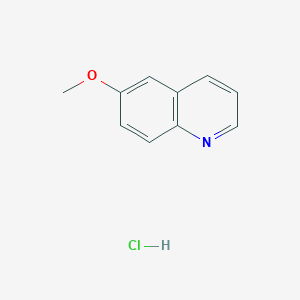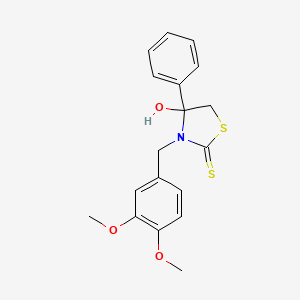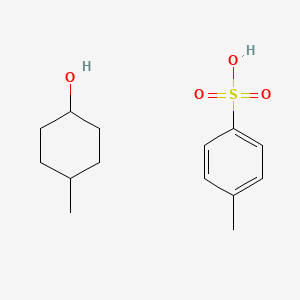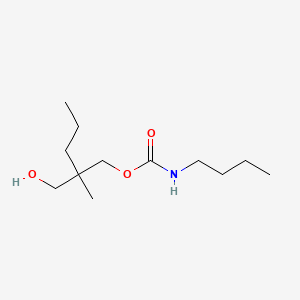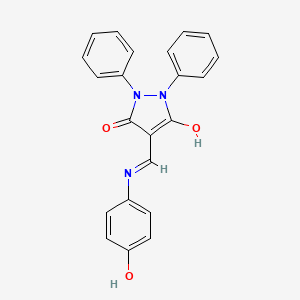
1,3-Propanediol, 2,2-diphenyl-, carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2,2-diphenyl-, carbamate is an organic compound with significant applications in various fields. This compound is characterized by the presence of two phenyl groups attached to the 1,3-propanediol backbone, along with a carbamate functional group. Its unique structure imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-diphenyl-, carbamate typically involves the reaction of 2,2-diphenyl-1,3-propanediol with a carbamoylating agent. One common method is the reaction of 2,2-diphenyl-1,3-propanediol with phosgene or a phosgene equivalent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2,2-diphenyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
1,3-Propanediol, 2,2-diphenyl-, carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Propanediol, 2,2-diphenyl-, carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1,3-propanediol: Similar structure but lacks the carbamate group.
1,3-Propanediol, 2-phenyl-: Contains only one phenyl group.
1,3-Propanediol, 2,2-diethyl-: Contains ethyl groups instead of phenyl groups.
Uniqueness
1,3-Propanediol, 2,2-diphenyl-, carbamate is unique due to the presence of both phenyl groups and the carbamate functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
特性
CAS番号 |
25451-63-2 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
(3-hydroxy-2,2-diphenylpropyl) carbamate |
InChI |
InChI=1S/C16H17NO3/c17-15(19)20-12-16(11-18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18H,11-12H2,(H2,17,19) |
InChIキー |
BXUSEVHVYZZWLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CO)(COC(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


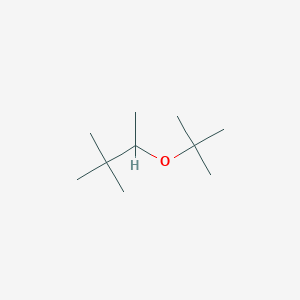
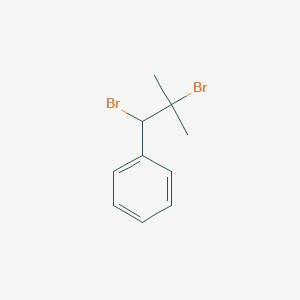
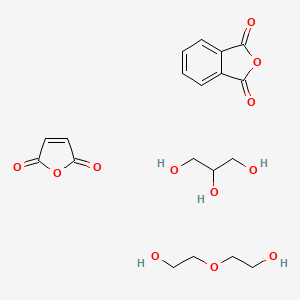
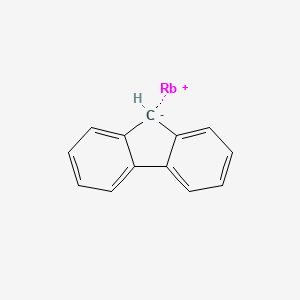
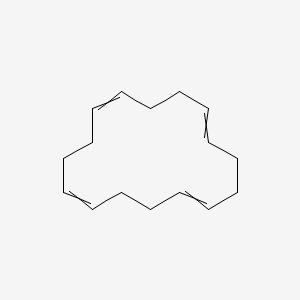

![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)

